

Cross-Validation of BMS-902483's Effects: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	BMS-902483	
Cat. No.:	B15619150	Get Quote

Introduction: **BMS-902483** and its close analog, BMS-933043, are selective partial agonists of the $\alpha 7$ nicotinic acetylcholine receptor (nAChR), a key target in the central nervous system for potential therapeutic intervention in cognitive deficits associated with disorders like schizophrenia and Alzheimer's disease.[1][2][3][4][5] Developed by Bristol-Myers Squibb, these compounds have been characterized in a number of preclinical studies, demonstrating procognitive and sensory gating effects. This guide provides a comparative overview of the available experimental data for **BMS-902483** and related molecules, alongside other $\alpha 7$ nAChR agonists, to offer researchers a comprehensive resource for evaluating their potential. It is important to note that the majority of the detailed preclinical data for **BMS-902483** and BMS-933043 originates from studies conducted by the developing pharmaceutical company. Independent, third-party validation of these findings in different laboratories remains a key area for future research.

I. In Vitro Pharmacological Profiles

The following table summarizes the in vitro pharmacological data for **BMS-902483**, BMS-933043, and a selection of alternative $\alpha 7$ nAChR agonists. This data is crucial for comparing the potency, efficacy, and selectivity of these compounds across different assays and species.



Compo und	Target	Assay Type	Species	Ki (nM)	EC50 (nM)	% Efficacy (vs. ACh)	Referen ce
BMS- 902483	α7 nAChR	Radioliga nd Binding	Rat	-	-	-	[1]
α7 nAChR	Radioliga nd Binding	Human	Low nM affinity	-	-	[4]	
α7 nAChR	Electroph ysiology	Rat/Hum an	-	-	~60%	[4]	•
BMS- 933043	α7 nAChR	Radioliga nd Binding	Rat	3.3	-	-	[2][3]
α7 nAChR	Radioliga nd Binding	Human	8.1	-	-	[2][3]	
α7 nAChR	Ca2+ Flux (FLIPR)	Rat	-	23.4	-	[2][3]	
α7 nAChR	Electroph ysiology	Rat	-	140	67% (net charge)	[2][3]	•
α7 nAChR	Electroph ysiology	Human	-	290	78% (net charge)	[2][3]	•
5-HT3A Receptor	Radioliga nd Binding	Human	2,451	-	-	[2][3]	•
EVP- 6124	α7 nAChR	Radioliga nd Binding	Rat	9.98 ([3H]- MLA)	-	-	[6]



α7 nAChR	Radioliga nd Binding	Rat	4.33 ([125I]-α- BTX)	-	-	[6]	
α7 nAChR	Electroph ysiology	Human	-	-	32% (peak current)	[7]	_
α7 nAChR	Electroph ysiology	Human	-	-	136% (net charge)	[7]	_
5-HT3 Receptor	Function al Assay	-	-	IC50 > 10,000	-	[8]	_
TC-5619	α7 nAChR	Radioliga nd Binding	Human	-	-	-	[9]
α7 nAChR	PET Imaging	Pig	Ki = 0.063	-	-	[10]	
AZD0328	α7 nAChR	Radioliga nd Binding	-	-	-	-	[11][12]
α7 nAChR	Electroph ysiology	-	-	-	-	[13]	

II. In Vivo Preclinical Efficacy

The cognitive and sensory processing effects of **BMS-902483** and its comparators have been evaluated in various rodent and non-human primate models. The following table summarizes key findings from these in vivo studies.



Compound	Model	Species	Dose Range	Key Effects	Reference
BMS-902483	Novel Object Recognition	Mouse	0.1 mg/kg (MED)	Improved 24h recognition memory	[4]
MK-801- induced Set- Shifting Deficit	Rat	3 mg/kg (MED)	Reversed executive function deficits	[4]	
Ketamine- induced Auditory Gating Deficit	Rat	-	Reversed sensory gating deficits	[4]	
BMS-933043	Novel Object Recognition	Mouse	0.1–10 mg/kg, sc	Improved 24h recognition memory	[2][3]
MK-801- induced Y- maze Deficit	Mouse	1–10 mg/kg, sc	Reversed cognitive deficits	[2][3]	
Scopolamine- induced vsPAL Deficit	Cynomolgus Monkey	0.03, 0.1, 0.3 mg/kg, i.m.	Ameliorated learning deficits	[7][14][15]	
EVP-6124	Scopolamine- induced Object Recognition Deficit	Rat	0.3 mg/kg, p.o.	Restored memory function	[6]
Scopolamine- induced vsPAL Deficit	Cynomolgus Monkey	0.01 mg/kg, i.m.	Ameliorated learning deficits	[7][14][15]	
TC-5619	Apomorphine -induced PPI Deficit	Rat	0.3 mg/kg s.c.	Reversed PPI deficits	[16]



Novel Object Recognition	Rat	-	Long-lasting memory enhancement	[9]	
AZD0328	Novel Object Recognition	Mouse	0.00178-1.78 mg/kg	Improved recognition memory	[13]
Operant Conditioning	Rat	-	Enhanced learning	[13]	

III. Experimental ProtocolsA. In Vitro Electrophysiology (Whole-Cell Voltage Clamp)

Objective: To determine the functional activity (EC50 and maximal efficacy) of test compounds at recombinant human or rat α 7 nAChRs expressed in a mammalian cell line (e.g., HEK293).

Methodology:

- Cell Culture and Transfection: HEK293 cells are stably transfected with the cDNA encoding for the human or rat α7 nAChR subunit. Cells are cultured under standard conditions.
- Electrophysiological Recordings: Whole-cell voltage-clamp recordings are performed at room temperature. Cells are patched with borosilicate glass electrodes filled with an internal solution typically containing (in mM): 140 CsCl, 10 EGTA, 10 HEPES, and 2 Mg-ATP, adjusted to pH 7.2. The external solution usually consists of (in mM): 140 NaCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.
- Compound Application: Test compounds are applied to the cells using a rapid solution exchange system. A range of concentrations is applied to generate a concentration-response curve.
- Data Analysis: The peak current amplitude and the net charge transfer (the integral of the
 current over time) are measured. Data are normalized to the maximal response induced by a
 saturating concentration of acetylcholine (ACh). EC50 and maximal efficacy values are
 calculated by fitting the data to a sigmoidal dose-response equation.[2][3]



B. In Vivo Novel Object Recognition (NOR) Task

Objective: To assess the effects of test compounds on long-term recognition memory in rodents.

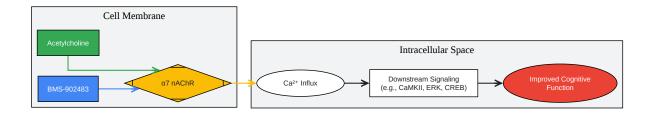
Methodology:

- Habituation: Mice are individually habituated to an open-field arena for a set period on consecutive days.
- Training (T1): On the training day, two identical objects are placed in the arena, and each
 mouse is allowed to explore them for a defined duration (e.g., 10 minutes). The time spent
 exploring each object is recorded.
- Drug Administration: Immediately after T1, the test compound or vehicle is administered (e.g., subcutaneously).
- Testing (T2): After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.
- Data Analysis: A discrimination index is calculated as the ratio of the time spent exploring the
 novel object to the total time spent exploring both objects. A significantly higher
 discrimination index in the drug-treated group compared to the vehicle group indicates an
 improvement in recognition memory.[2][3][4]

IV. Signaling Pathways and Experimental WorkflowsA. α7 Nicotinic Acetylcholine Receptor SignalingPathway

Activation of the α 7 nAChR, a ligand-gated ion channel, leads to the influx of cations, primarily Ca2+ and Na+. This increase in intracellular Ca2+ can trigger various downstream signaling cascades that are thought to underlie the pro-cognitive effects of α 7 agonists.





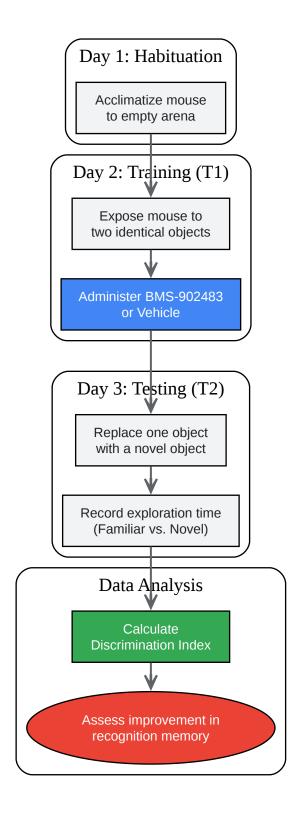
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α7 nAChR signaling cascade initiated by agonist binding.

B. Experimental Workflow for Novel Object Recognition

The following diagram illustrates the typical workflow for a Novel Object Recognition (NOR) experiment, a common behavioral paradigm used to assess the pro-cognitive effects of compounds like **BMS-902483**.





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Workflow for the Novel Object Recognition (NOR) experiment.



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